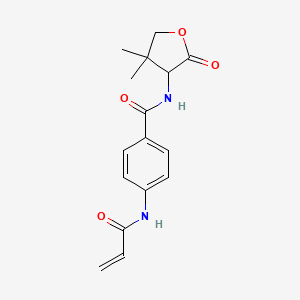
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide, also known as DOB or 4-Propionyl-N,N-dimethyltryptamine, is a synthetic compound that belongs to the tryptamine family. DOB is a potent psychedelic compound that has been shown to have significant effects on the central nervous system.
作用機序
The mechanism of action of N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is the primary target of many psychedelic drugs. This compound also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, and may have other cardiovascular effects.
実験室実験の利点と制限
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in the brain. However, this compound is also a potent psychedelic compound, which may limit its usefulness in some experiments. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the neural mechanisms underlying the psychoactive effects of this compound and other psychedelic drugs. Finally, there is potential for the use of this compound and other psychedelic drugs in the treatment of psychiatric disorders, such as depression and anxiety. However, further research is needed to fully understand the potential therapeutic benefits of these compounds.
Conclusion
In conclusion, this compound is a potent psychedelic compound that has significant effects on the central nervous system. Its synthesis method is complex, but it has several advantages for use in laboratory experiments. This compound has been used in several scientific studies, primarily in the field of neuroscience, and there are several potential future directions for research on this compound. However, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
合成法
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is synthesized by reacting 4-acetoxy-indole with propionyl chloride, followed by a reaction with dimethylamine and a final reaction with benzoyl chloride. This synthesis method was first described by Shulgin and Shulgin in 1991 and has been used in many subsequent studies.
科学的研究の応用
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has been used in several scientific studies, primarily in the field of neuroscience. It has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. This compound has been used in studies investigating the neural mechanisms of hallucinogenic drugs and their effects on the brain.
特性
IUPAC Name |
N-(4,4-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-12(19)17-11-7-5-10(6-8-11)14(20)18-13-15(21)22-9-16(13,2)3/h4-8,13H,1,9H2,2-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFLFHOSFCMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

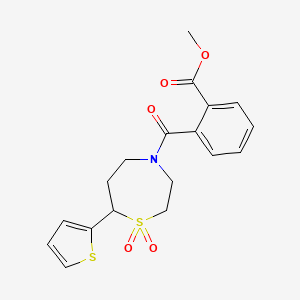
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)
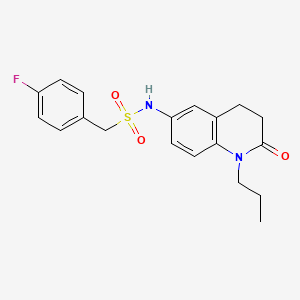
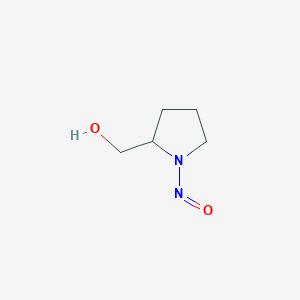

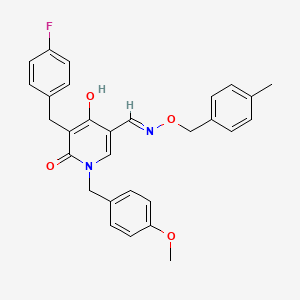

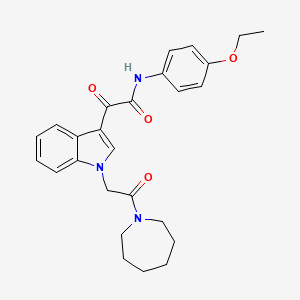
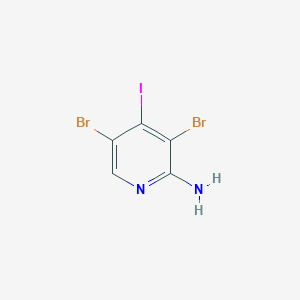
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
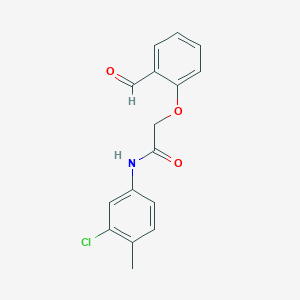
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)